3-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom attached to the benzene ring, along with furan and thiophene moieties. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves a multi-step process:
Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Furan-3-ylmethylamine: Furan-3-ylmethylamine is synthesized by reacting furfural with ammonia or an amine under reductive amination conditions.
Formation of 2-(Thiophen-2-yl)ethylamine: This intermediate is prepared by reacting thiophene-2-carboxaldehyde with an amine under similar reductive amination conditions.
Coupling Reaction: The final step involves coupling the brominated benzamide with furan-3-ylmethylamine and 2-(thiophen-2-yl)ethylamine under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at various positions, particularly the bromine atom, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, in the presence of a base like potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Oxidized derivatives of furan and thiophene
Reduction: Debrominated benzamide, reduced furan and thiophene derivatives
Substitution: Substituted benzamides with various nucleophiles
Scientific Research Applications
3-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including potential pharmaceuticals.
Biological Studies: It is used in studies to understand its biological activity, including its effects on cellular pathways and enzyme interactions.
Material Science: The unique electronic properties of the furan and thiophene rings make it a candidate for research in organic electronics and conductive materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The furan and thiophene rings may also participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide: Similar structure but with the furan ring in a different position.
3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide: Similar structure but with a chlorine atom instead of bromine.
3-bromo-N-(furan-3-ylmethyl)-N-(2-(pyridin-2-yl)ethyl)benzamide: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness
The uniqueness of 3-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly interesting for studies in medicinal chemistry and materials science, where these properties can be exploited for specific applications.
Properties
IUPAC Name |
3-bromo-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2S/c19-16-4-1-3-15(11-16)18(21)20(12-14-7-9-22-13-14)8-6-17-5-2-10-23-17/h1-5,7,9-11,13H,6,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVGRIBWJSHHQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.